molecular formula C23H20Cl3FN2O4S B2637503 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide CAS No. 338967-42-3

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide

Cat. No. B2637503
CAS RN: 338967-42-3
M. Wt: 545.83
InChI Key: BLMDNBZRCUYNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H20Cl3FN2O4S and its molecular weight is 545.83. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

The molecule has been analyzed for its crystal structure, revealing details about bond conformations and interactions. Studies on similar compounds, such as 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, show that the molecule's structure is characterized by specific bond orientations and intermolecular hydrogen bonds, contributing to its stability and reactivity (Gowda et al., 2008). These structural features are crucial for understanding the molecule's chemical behavior and potential applications.

Potential Pesticide Applications

Derivatives of the compound have been characterized and identified as potential pesticides, showcasing their utility in agricultural science. Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, closely related to the compound , indicates their potential use in controlling pests, further evidenced by their characterization through X-ray powder diffraction (Olszewska et al., 2008). Understanding the structural and chemical properties of these derivatives is vital for their development and application in agriculture.

Anticancer and Antibacterial Properties

Several studies have explored the cytotoxic and antibacterial activities of related sulfonamide derivatives. Compounds synthesized using similar frameworks have shown promising results against breast and colon cancer cell lines, with certain derivatives exhibiting potent activity (Ghorab et al., 2015). Additionally, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials, highlighting the broad spectrum of biological activities these molecules can exhibit (Iqbal et al., 2017).

Immunomodulatory Effects

Compounds similar to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-(4-fluorophenyl)acetamide have been studied for their ability to modulate the immune response, particularly in the context of tumor growth. Research on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) demonstrates its capability to modify the reactivity of lymphoid cell populations and enhance the effectiveness of cytotoxic chemotherapy, indicating potential therapeutic applications in cancer treatment (Wang et al., 2004).

properties

IUPAC Name

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3FN2O4S/c1-14(2)33-22-12-21(19(25)11-20(22)26)29(34(31,32)18-9-3-15(24)4-10-18)13-23(30)28-17-7-5-16(27)6-8-17/h3-12,14H,13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMDNBZRCUYNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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